![molecular formula C18H19N3O4 B2842030 2-(Benzo[d][1,3]dioxol-5-yl)-1-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethanone CAS No. 2034253-02-4](/img/structure/B2842030.png)
2-(Benzo[d][1,3]dioxol-5-yl)-1-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(Benzo[d][1,3]dioxol-5-yl)-1-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethanone, also known as BDP, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. In
Scientific Research Applications
Chromones and Their Derivatives
Chromones and their derivatives, such as 2-(Benzo[d][1,3]dioxol-5-yl)-1-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethanone, are known for their radical scavenging activities. These compounds are present in significant amounts in a normal human diet and are associated with various physiological activities including anti-inflammatory, antidiabetic, antitumor, and anticancer properties. Their biological activities are attributed to their antioxidant properties, capable of neutralizing active oxygen and cutting off free radical processes that can delay or inhibit cell impairment leading to diseases. The literature suggests that structural features such as the double bond, a carbonyl group of the chromone nucleus, and specific hydroxyl groups are crucial for their radical scavenging activity (Yadav et al., 2014).
Coumarin Compounds
Coumarins, similar in structural relevance to the compound , are recognized for their broad spectrum of bioactivities. These include antitumor, anti-inflammatory, antiviral, and antibacterial effects. The structural versatility of coumarins allows for significant pharmacological exploration, leading to the development of novel drugs with minimized systemic side effects through structural modification. Specific structural modifications on the coumarin scaffold have been linked to enhanced bioactivities, showcasing the potential of these compounds in drug development (Zhu & Jiang, 2018).
Benzoxazinoids in Plant Defense
Benzoxazinoids, including benzoxazinones and benzoxazolinones, are specialized metabolites produced by plants for defense against microbiological threats. These compounds have been studied for their antimicrobial potential, suggesting that while natural benzoxazinoids may lack potency as direct antimicrobial agents, the 1,4-benzoxazin-3-one backbone serves as a promising scaffold for the design of new antimicrobial compounds. This highlights the potential of utilizing such structural backbones for developing novel antimicrobial agents with significant efficacy (de Bruijn et al., 2018).
Environmental Persistence and Ecological Impact
The environmental occurrence and ecological impact of similar organic compounds, including parabens and benzophenones, have been extensively studied. These studies aim to understand the fate, behavior, and potential ecological risks of these compounds in aquatic environments. The widespread use and subsequent environmental release of such compounds necessitate a thorough investigation into their biodegradability, bioaccumulation potential, and interactions with aquatic ecosystems to mitigate potential adverse effects (Haman et al., 2015).
properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-1-(3-pyrazin-2-yloxypiperidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4/c22-18(9-13-3-4-15-16(8-13)24-12-23-15)21-7-1-2-14(11-21)25-17-10-19-5-6-20-17/h3-6,8,10,14H,1-2,7,9,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFDULTJKALWNFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CC2=CC3=C(C=C2)OCO3)OC4=NC=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzo[d][1,3]dioxol-5-yl)-1-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2,5-dimethylphenyl)-2-(8-(3-methoxyphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2841951.png)
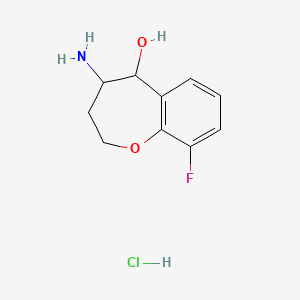
![1-(2,6-Difluorophenyl)-3-[[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl]urea](/img/structure/B2841953.png)
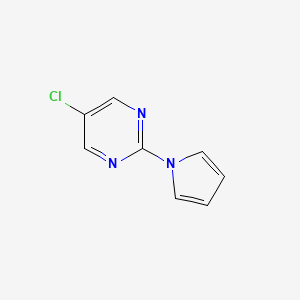
![4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-1'-(morpholine-4-sulfonyl)-1,4'-bipiperidine](/img/structure/B2841957.png)
![N-(2-chlorophenyl)-N'-[(dimethylamino)methylene]thiourea](/img/structure/B2841959.png)
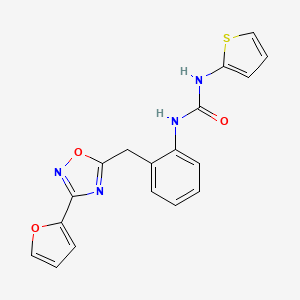
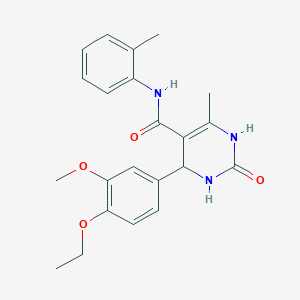
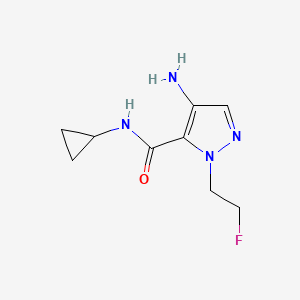
![3-[(E)-2-(1,3-benzodioxol-5-yl)-1-cyanoethenyl]benzonitrile](/img/structure/B2841964.png)

